molecular formula C24H21NO5S2 B4704524 N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE

N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4704524
M. Wt: 467.6 g/mol
InChI Key: ACTITQUTNZSZEG-UHFFFAOYSA-N
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Description

N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the coupling of 4-hydroxy-3-(4-methoxyphenyl)sulfanyl naphthalene with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield naphthoquinones, while reduction of the sulfonamide group may produce corresponding amines.

Scientific Research Applications

N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetic acid
  • 4-Hydroxy-3-methoxymandelic acid
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid

Uniqueness

N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfanylnaphthalen-1-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S2/c1-29-16-7-11-18(12-8-16)31-23-15-22(20-5-3-4-6-21(20)24(23)26)25-32(27,28)19-13-9-17(30-2)10-14-19/h3-15,25-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTITQUTNZSZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 4
N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 5
N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-{4-HYDROXY-3-[(4-METHOXYPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE

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